molecular formula C11H6F3N3O4S B1436355 4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine CAS No. 1823182-87-1

4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B1436355
M. Wt: 333.25 g/mol
InChI Key: NOERLJQCWNTPNF-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a type of organic compound. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrimidine ring, a trifluoromethyl group (-CF3), a nitrophenyl group, and a sulfonyl group (-SO2-). The exact structure would depend on the specific locations of these groups on the pyrimidine ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific structure and the conditions under which it is reacted. Pyrimidine derivatives can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Nitrophenyl trifluoromethanesulfonate, a compound with some structural similarities, is a yellow crystalline powder with a melting point of 53.0°C to 55.0°C .

Scientific Research Applications

Hydrogen-Bonded Structures

Research by Ricaurte Rodríguez et al. (2009) elucidates the hydrogen-bonded structures in isomeric solvates of pyrimidine derivatives. Their study demonstrates how the conformations and hydrogen-bonded structures of pyrimidine molecules can vary significantly depending on the substituents and solvent interactions. This research highlights the importance of "4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine" derivatives in understanding molecular interactions and crystal engineering principles Ricaurte Rodríguez, M. Nogueras, J. Cobo, & C. Glidewell, 2009.

PET Tracer Precursors

In the field of positron emission tomography (PET) imaging, Gebhardt and Saluz (2012) synthesized a novel pyrimidinyl sulfonamide derivative intended as a precursor for PET tracers. The study illustrates the potential of sulfonamide derivatives, including "4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine", in developing radiotracers for diagnostic imaging. This derivative shows promise for PET imaging applications, highlighting the compound's versatility in medical research P. Gebhardt & H. Saluz, 2012.

Cyclooxygenase-2 Inhibitors

Swarbrick et al. (2009) discovered a series of pyrimidine-based cyclooxygenase-2 (COX-2) inhibitors with a unique arrangement of substituents, offering insights into the development of new anti-inflammatory drugs. These findings underscore the compound's significance in pharmaceutical research, particularly in designing drugs with improved therapeutic profiles M. Swarbrick, P. Beswick, et al., 2009.

Crystal Structures and Hydrogen Bonding

The work of Balasubramani, Muthiah, and Lynch (2007) on the crystal structures of pyrimethaminium salts demonstrates the compound's role in studying hydrogen bonding and molecular assembly. Their research provides valuable insights into the structural aspects of pyrimidine derivatives and their interactions, which are crucial for the design of molecular materials K. Balasubramani, P. Muthiah, & D. Lynch, 2007.

Safety And Hazards

Safety and hazards would depend on the specific compound. For example, 4-Nitrophenyl trifluoromethanesulfonate is harmful if swallowed, causes severe skin burns and eye damage, and is harmful if inhaled .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. Pyrimidine derivatives are a focus of research in various fields, including medicinal chemistry .

properties

IUPAC Name

4-(4-nitrophenyl)sulfonyl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O4S/c12-11(13,14)9-5-10(16-6-15-9)22(20,21)8-3-1-7(2-4-8)17(18)19/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOERLJQCWNTPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=NC=NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186503
Record name Pyrimidine, 4-[(4-nitrophenyl)sulfonyl]-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine

CAS RN

1823182-87-1
Record name Pyrimidine, 4-[(4-nitrophenyl)sulfonyl]-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823182-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-[(4-nitrophenyl)sulfonyl]-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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